molecular formula C9H18ClNO2 B14043994 1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride

1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride

Katalognummer: B14043994
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: UEAMINMCMCHKHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride typically involves several steps. One common synthetic route includes the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. The final product is then purified and converted into its hydrochloride salt form .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Analyse Chemischer Reaktionen

1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols .

Wissenschaftliche Forschungsanwendungen

1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is often used in biochemical assays to study enzyme interactions and protein binding. Its spirocyclic structure can mimic certain biological molecules, making it useful in drug discovery and development.

    Medicine: Research has shown potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for developing drugs for various diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. .

Wirkmechanismus

The mechanism by which 1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

Molekularformel

C9H18ClNO2

Molekulargewicht

207.70 g/mol

IUPAC-Name

1-oxa-8-azaspiro[4.5]decan-2-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-7-8-1-2-9(12-8)3-5-10-6-4-9;/h8,10-11H,1-7H2;1H

InChI-Schlüssel

UEAMINMCMCHKHC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNCC2)OC1CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.